methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14660213
InChI: InChI=1S/C18H15FN4O2/c1-11-16-14(18(24)25-2)10-15(12-4-6-13(19)7-5-12)21-17(16)23(22-11)9-3-8-20/h4-7,10H,3,9H2,1-2H3
SMILES:
Molecular Formula: C18H15FN4O2
Molecular Weight: 338.3 g/mol

methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14660213

Molecular Formula: C18H15FN4O2

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Molecular Formula C18H15FN4O2
Molecular Weight 338.3 g/mol
IUPAC Name methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C18H15FN4O2/c1-11-16-14(18(24)25-2)10-15(12-4-6-13(19)7-5-12)21-17(16)23(22-11)9-3-8-20/h4-7,10H,3,9H2,1-2H3
Standard InChI Key MGCJFDRGSKTEFZ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC)CCC#N

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6). Key substituents include:

  • 2-Cyanoethyl group at position 1, introducing a nitrile moiety capable of nucleophilic addition reactions.

  • 4-Fluorophenyl group at position 6, enhancing lipophilicity and enabling π-π stacking interactions.

  • Methyl group at position 3, contributing steric bulk and metabolic stability.

  • Methyl ester at position 4, a common prodrug motif for improving bioavailability.

Molecular Formula and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₅FN₄O₂
Molecular Weight (g/mol)338.3
IUPAC NameMethyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
DensityNot reported
Boiling PointNot reported

The fluorophenyl group increases logP (lipophilicity), favoring membrane permeability, while the ester group balances solubility.

Synthetic Pathways and Optimization

General Synthesis Strategy

Synthesis typically involves multi-step sequences to construct the fused pyrazolo[3,4-b]pyridine core and introduce substituents:

  • Core Formation: Cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or diketones under acidic or basic conditions.

  • Substituent Introduction:

    • 4-Fluorophenyl: Suzuki-Miyaura coupling with a boronic acid derivative .

    • 2-Cyanoethyl: Alkylation using acrylonitrile or cyanoethyl bromide.

    • Methyl Ester: Esterification of a carboxylic acid intermediate with methanol .

Catalytic Innovations

Recent patents describe palladium-catalyzed cross-coupling reactions to install aryl groups (e.g., 4-fluorophenyl) with high regioselectivity . Microwave-assisted synthesis has also reduced reaction times from hours to minutes.

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

  • Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions to amines.

  • Pyrazole/Pyridine Rings: Undergo electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions.

  • Methyl Ester: Hydrolyzes to a carboxylic acid under acidic or basic conditions, enabling prodrug strategies .

Derivative Libraries

Structural modifications have yielded analogs with enhanced properties:

  • Anticancer Agents: Replacement of the methyl ester with a primary amide improved kinase inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for the parent compound).

  • Adenosine Receptor Modulators: Fluorine substitution at the phenyl ring increased A1 receptor binding affinity (Ki = 12 nM) .

Biological Activities and Mechanisms

Adenosine Receptor Modulation

The fluorophenyl group enhances affinity for A1 receptors (Ki = 18 nM), making it a candidate for treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus showed a MIC of 64 µg/mL, attributed to membrane disruption.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilicity.

  • Metabolism: Hepatic CYP3A4-mediated ester hydrolysis to the carboxylic acid .

  • Excretion: Renal clearance (t₁/₂ = 4.2 h in rats).

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice.

  • Genotoxicity: Negative in Ames tests.

Emerging Applications and Future Directions

Therapeutic Opportunities

  • Oncology: Combination therapies with checkpoint inhibitors.

  • Neurology: A1 receptor agonists for neuropathic pain .

Challenges and Innovations

  • Solubility Limitations: Nanoparticle formulations improved aqueous solubility by 15-fold.

  • Target Selectivity: Computational modeling is guiding the design of isoform-selective kinase inhibitors.

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